molecular formula C9H6N4O2 B13043874 2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL

2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL

Cat. No.: B13043874
M. Wt: 202.17 g/mol
InChI Key: PDKCGKAAXQQQNC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzamide with glyoxal in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other quinazoline derivatives. Its oxazole ring imparts distinct chemical properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H6N4O2

Molecular Weight

202.17 g/mol

IUPAC Name

2-amino-7H-[1,3]oxazolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C9H6N4O2/c10-9-13-6-1-4-5(2-7(6)15-9)11-3-12-8(4)14/h1-3H,(H2,10,13)(H,11,12,14)

InChI Key

PDKCGKAAXQQQNC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC3=C1N=C(O3)N)N=CNC2=O

Origin of Product

United States

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